molecular formula C10H11BrN2O B2407424 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 958292-28-9

3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B2407424
CAS No.: 958292-28-9
M. Wt: 255.115
InChI Key: MLCIKXLZQSZZQS-UHFFFAOYSA-N
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Description

3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring structure containing nitrogen and bromine atoms

Scientific Research Applications

3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-3,4-dihydro-N-hydroxy-2H-naphthalimide.

    Reaction with Polyphosphoric Acid: The starting material is added to a drying kettle containing heated, melted polyphosphoric acid at a temperature of 60°C. The mixture is stirred and insulated for 20 hours.

    Hydrolysis: The reaction solution is then added dropwise to water to carry out hydrolysis, resulting in the formation of crude 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.

    Purification: The crude product is purified by adding methanol and activated carbon, followed by heating for decolorization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation can yield N-alkylated derivatives with potential biological activity .

Mechanism of Action

The mechanism of action of 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and bromo substituents in 3-Amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCIKXLZQSZZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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